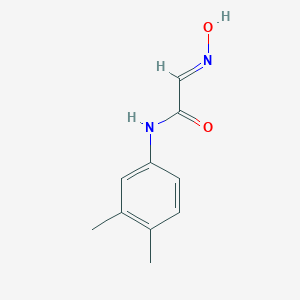

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide, commonly known as DMPHIA, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the amino acid tyrosine, and is used as an inhibitor of enzymes, primarily those involved in metabolic pathways. DMPHIA has been used in a variety of studies, from cancer research to drug development, and is an important tool in the field of biochemistry. In

详细的合成方法

Design of the Synthesis Pathway

The synthesis of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide can be achieved through the reaction of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride, followed by condensation with acetic anhydride to form N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide.

Starting Materials

3,4-dimethylbenzaldehyde, hydroxylamine hydrochloride, acetic anhydride

Reaction

Step 1: 3,4-dimethylbenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the corresponding oxime., Step 2: The oxime is then condensed with acetic anhydride in the presence of a base such as pyridine to form N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide., Step 3: The product is then purified through recrystallization or column chromatography.

科学研究应用

DMPHIA has been used in a variety of scientific research applications. It has been used to study the metabolism of drugs and other compounds, as well as to inhibit enzymes involved in metabolic pathways. It has also been used to study the effects of drugs on cancer cells, as well as to study the effects of drugs on the immune system. Additionally, DMPHIA has been used to study the effects of hormones on the body, as well as to study the effects of toxic metals on the body.

作用机制

The mechanism of action of DMPHIA is relatively simple. It acts as an inhibitor of enzymes involved in metabolic pathways, primarily those involved in the metabolism of drugs and other compounds. By inhibiting the activity of these enzymes, DMPHIA can prevent the metabolism of drugs and other compounds, allowing them to remain in the body for longer periods of time.

生化和生理效应

DMPHIA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, leading to changes in the levels of certain hormones and other compounds in the body. Additionally, DMPHIA has been shown to increase the sensitivity of certain cancer cells to certain drugs, as well as to increase the effectiveness of certain drugs in the treatment of certain types of cancer.

实验室实验的优点和局限性

The primary advantage of using DMPHIA in laboratory experiments is its ability to inhibit the activity of enzymes involved in metabolic pathways. This allows researchers to study the effects of drugs and other compounds on the body without the interference of the body's own metabolic pathways. Additionally, DMPHIA has been shown to increase the sensitivity of certain cancer cells to certain drugs, as well as to increase the effectiveness of certain drugs in the treatment of certain types of cancer.

The primary limitation of using DMPHIA in laboratory experiments is its relatively short half-life. DMPHIA is rapidly metabolized in the body, leading to a short period of time in which it can be effective. Additionally, DMPHIA can be toxic in high doses, and care should be taken to ensure that the compound is used in a safe and controlled manner.

未来方向

The future of DMPHIA is promising. Its ability to inhibit enzymes involved in metabolic pathways makes it a valuable tool in the study of drug metabolism and the effects of drugs on the body. Additionally, its ability to increase the sensitivity of certain cancer cells to certain drugs makes it a valuable tool in the treatment of certain types of cancer. In addition, future research could explore the use of DMPHIA in other applications, such as the study of the effects of toxic metals on the body or the study of the effects of hormones on the body. Additionally, further research could explore the use of DMPHIA in drug development, as well as the development of new inhibitors of metabolic pathways.

属性

IUPAC Name |

(2E)-N-(3,4-dimethylphenyl)-2-hydroxyiminoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-3-4-9(5-8(7)2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWMUOGEOATZNF-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=N/O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide | |

CAS RN |

17122-69-9 |

Source

|

| Record name | NSC106587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)

![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)